molecular formula C16H16N4O4S B2611150 methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate CAS No. 852437-95-7

methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate

Cat. No.: B2611150
CAS No.: 852437-95-7
M. Wt: 360.39
InChI Key: DAHAZZINIHXZSK-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a methyl ester sulfanylacetate moiety at position 5. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy and ester groups, which may influence bioavailability and target binding.

Properties

IUPAC Name

methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-22-11-5-4-10(8-12(11)23-2)16-18-17-13-6-7-14(19-20(13)16)25-9-15(21)24-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHAZZINIHXZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves multiple stepsThe final step involves the esterification of the resulting compound with methanol to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C14H14N4O2SC_{14}H_{14}N_4O_2S and a molecular weight of 270.29 g/mol. Its structure features a triazolo-pyridazine core which is known for various biological activities. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and biological activity.

Anticancer Potential

Recent studies have indicated that compounds with triazolo-pyridazine frameworks exhibit significant anticancer properties. For instance, derivatives of triazolo compounds have shown efficacy against various cancer cell lines. A study highlighted the synthesis of similar compounds that demonstrated cytotoxic effects against K562 and MCF-7 cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Antifungal Activity

The antifungal properties of compounds containing triazole moieties are well-documented. Research has shown that certain derivatives can inhibit the growth of Candida species more effectively than traditional antifungal agents like fluconazole. The mechanism often involves disruption of fungal cell wall synthesis and function .

Enzyme Inhibition

Methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate may also act as an inhibitor for key enzymes involved in metabolic pathways. For example, studies have explored sulfonamide derivatives that inhibit α-glucosidase and acetylcholinesterase, suggesting potential applications in managing diabetes and Alzheimer's disease respectively .

Case Study 1: Anticancer Evaluation

A study published in 2022 evaluated the anticancer activity of triazole derivatives against multiple cancer cell lines. Compounds similar to this compound were synthesized and tested for their cytotoxic effects. The results indicated that several derivatives exhibited promising activity with IC50 values in the micromolar range against K562 cells .

Case Study 2: Antifungal Studies

In another investigation focusing on antifungal activity, a series of triazole-containing compounds were synthesized and screened against clinical strains of Candida. The results showed that some compounds had minimum inhibitory concentrations (MIC) significantly lower than those of established treatments like fluconazole, highlighting their potential as novel antifungal agents .

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

PDE4 Inhibitors: Triazolo[4,3-b]Pyridazine and Triazolothiadiazine Derivatives

highlights two potent PDE4 inhibitors:

  • (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18) : This compound shares the triazolo[4,3-b]pyridazine core with the target molecule but differs in substituents. The 2,5-dimethoxyphenyl group at position 3 and a tetrahydrofuran-3-yloxy moiety at position 6 enhance PDE4A/B/C/D isoform selectivity (IC₅₀ < 10 nM) .
  • Triazolothiadiazine derivative (10) : Although structurally distinct (triazolothiadiazine core), it retains similar substituents, emphasizing the importance of methoxy and aryloxy groups in PDE4 binding.

Key Differences :

  • The target compound’s 3,4-dimethoxyphenyl group may reduce steric hindrance compared to 2,5-dimethoxyphenyl in compound 16.
  • The methyl ester sulfanylacetate substituent in the target compound could improve solubility over bulkier groups like tetrahydrofuran-3-yloxy .

BET Inhibitors: AZD5153 and Related Compounds

AZD5153, a bivalent triazolopyridazine-based BET inhibitor (), features a 3-methoxy-triazolo[4,3-b]pyridazine core linked to a piperidyl-phenoxyethyl group. It exhibits nanomolar potency (IC₅₀ = 6–50 nM) against BRD4 and is used in oncology research .

Comparison :

  • The target compound lacks the extended bivalent structure of AZD5153, limiting its BET affinity.
  • Both share methoxy groups, but the target’s 3,4-dimethoxyphenyl may favor different binding interactions.

Data Tables

Table 1. Structural and Functional Comparison of Triazolo[4,3-b]Pyridazine Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Target Selectivity/Activity Reference
Target Compound (Methyl ester) Triazolo[4,3-b]pyridazine 3-(3,4-Dimethoxyphenyl), 6-(methyl sulfanylacetate) ~406.4* Undefined N/A N/A
Compound 18 (PDE4 inhibitor) Triazolo[4,3-b]pyridazine 3-(2,5-Dimethoxyphenyl), 6-(tetrahydrofuran-3-yloxy) 536.5 PDE4A/B/C/D IC₅₀ < 10 nM, >100x selectivity
AZD5153 (BET inhibitor) Triazolo[4,3-b]pyridazine 3-Methoxy, 6-(piperidyl-phenoxyethyl) 602.7 BRD2/3/4 IC₅₀ = 6–50 nM
E-4b (Antifungal) Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole, benzoylamino 393.4 Undefined mp 253–255°C

*Estimated based on structural analogy.

Table 2. Molecular Data for Related Compounds

Compound Molecular Formula Molecular Weight Purity CAS Number Reference
2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic acid C₇H₇N₅O₂S 193.25 95% 1352504-79-0
N-(5-Chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide C₂₂H₂₀ClN₅O₄S 485.94 N/A 852437-51-5

Biological Activity

Methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine framework linked to a methoxy-substituted phenyl group and a sulfanyl group. Its molecular formula is C15H16N4O3SC_{15}H_{16}N_4O_3S, with a molecular weight of approximately 344.38 g/mol. The structure can be represented as follows:

\text{Methyl 2 3 3 4 dimethoxyphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl sulfanyl}acetate}

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring through cyclization reactions and subsequent modifications to introduce the sulfanyl and acetate moieties. While specific synthetic pathways for this exact compound are not extensively documented, methodologies for synthesizing related triazole derivatives can provide insights into potential synthetic routes.

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Compounds with triazole structures have been evaluated for their anticancer properties. For example, certain triazole derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency . Although specific data on this compound is limited, its structural analogs suggest a potential for similar anticancer activity.

Anti-inflammatory Effects

Triazole derivatives are also noted for their anti-inflammatory properties. In particular, studies have highlighted the ability of certain triazoles to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes . This suggests that this compound may possess similar anti-inflammatory effects.

Research Findings and Case Studies

A number of studies have investigated the biological activities of compounds structurally related to this compound:

StudyCompoundActivityIC50 Value
Triazole derivativeAnticancer (MCF-7)27.3 μM
Triazole-thioneAntibacterial (E. coli)MIC 15.62 μg/mL
COX-II inhibitorAnti-inflammatoryNot specified

Q & A

Q. What are the established synthetic routes for methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate, and what intermediates are critical?

Answer: The synthesis of triazolo-pyridazine derivatives typically involves multi-step protocols. Key intermediates include:

  • 3,4-Dimethoxyphenyl-substituted precursors : Ethyl aroylacetates with 3,4-dimethoxyphenyl groups (e.g., compound 3b in ) are synthesized via condensation reactions.
  • Sulfanyl-acetate coupling : The sulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions. For example, sodium hydride in DMF facilitates the formation of ether or thioether linkages ().

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsKey IntermediateReference
Aryl substitutionEthyl aroylacetate, 3,4-dimethoxyphenyl substituentEthyl 3-(3,4-dimethoxyphenyl)acetate
CyclizationHydrazine, reflux in ethanolTriazolo-pyridazine core
Sulfanyl introductionNaH, DMF, methyl 2-mercaptoacetateTarget compound

Q. What analytical techniques are recommended for characterizing this compound and validating its purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the triazolo-pyridazine core and sulfanyl-acetate linkage ().
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₆H₁₆N₄O₄S has a theoretical MW of 384.09 g/mol).
  • HPLC-PDA : For purity assessment (>95% recommended for biological assays) ().

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and safety goggles ().
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols ().
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis ().

Advanced Research Questions

Q. How can researchers optimize the yield of the sulfanyl-acetate coupling step, and what factors contribute to variability?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions (e.g., oxidation of thiols) ().
  • Base strength : Sodium hydride (NaH) vs. potassium carbonate (K₂CO₃): NaH offers higher reactivity but requires anhydrous conditions ().
  • Temperature control : Reactions at 0–5°C minimize thiol oxidation, while room temperature favors coupling ().

Data Contradiction Note : Some studies report yields varying from 40% to 85% for similar reactions, likely due to trace moisture or oxygen levels affecting thiol stability ( vs. 15).

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved for structural confirmation?

Answer:

  • Comparative analysis : Cross-reference with published spectra of structurally analogous triazolo-pyridazines ().
  • Computational validation : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and match experimental data ().
  • X-ray crystallography : Resolve ambiguous peaks by obtaining a crystal structure ().

Q. What strategies are effective for evaluating the structure-activity relationship (SAR) of this compound in biological assays?

Answer:

  • Substituent modification : Synthesize analogs with varied methoxy positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) to assess electronic effects ().
  • Bioisosteric replacement : Replace the sulfanyl group with ether or amine linkages to study steric/electronic contributions ().
  • In silico docking : Use molecular modeling (e.g., AutoDock) to predict binding interactions with target enzymes ().

Q. Table 2: SAR Design Matrix

ModificationBiological Activity (Hypothetical)Reference
3,4-Dimethoxy → 3,4,5-TrimethoxyIncreased lipophilicity, altered target binding
Sulfanyl → Ether (O-linkage)Reduced metabolic stability
Methyl ester → Free acidEnhanced solubility, lower cell permeability

Q. How can researchers address conflicting data on the compound’s stability under varying storage conditions?

Answer:

  • Accelerated degradation studies : Expose the compound to heat (40°C), light, and humidity to identify degradation pathways ().
  • Stabilizers : Add antioxidants (e.g., BHT) or store under argon to prevent oxidation of the sulfanyl group ().
  • Analytical monitoring : Use LC-MS to track degradation products (e.g., hydrolysis to carboxylic acid) ().

Conflict Resolution : While recommends refrigeration, suggests room-temperature stability in anhydrous environments. Conduct condition-specific stability trials to reconcile these findings.

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